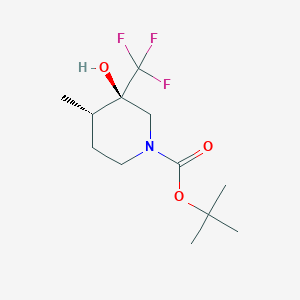

trans-Tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine-1-carboxylate

Description

trans-Tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine-1-carboxylate (CAS 56440-39-2) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, a methyl group, and a trifluoromethyl (CF₃) group at positions 1, 3, 4, and 3 of the piperidine ring, respectively. Its molecular formula is C₁₂H₂₀F₃NO₃, with a molecular weight of 283.29 g/mol. The compound is characterized by its trans stereochemistry, which influences its spatial arrangement and reactivity .

This molecule serves as a key intermediate in organic synthesis, particularly in pharmaceutical research, where the Boc group facilitates selective protection of amines during multi-step reactions. The hydroxyl and CF₃ groups provide sites for further functionalization, enabling applications in drug discovery and agrochemical development . Commercial availability (e.g., Parchem Chemicals) at 95% purity underscores its utility as a building block in medicinal chemistry .

Properties

IUPAC Name |

tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20F3NO3/c1-8-5-6-16(9(17)19-10(2,3)4)7-11(8,18)12(13,14)15/h8,18H,5-7H2,1-4H3/t8-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCBBXNFTMSZIV-KWQFWETISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1(C(F)(F)F)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCN(C[C@]1(C(F)(F)F)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of Substituents: The tert-butyl, hydroxy, methyl, and trifluoromethyl groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired regioselectivity and stereoselectivity.

Final Esterification: The carboxylate group is introduced through an esterification reaction, typically using an alcohol and a carboxylic acid derivative under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production may utilize continuous flow reactors and automated processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to remove the hydroxy group or to convert the carboxylate group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution of the trifluoromethyl group can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Biology and Medicine:

Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules targeting specific biological pathways.

Biological Studies: It can be used as a probe in biological studies to investigate the interactions of piperidine derivatives with biological macromolecules.

Industry:

Material Science: The compound can be utilized in the development of new materials with specific properties, such as polymers and coatings.

Agriculture: It may find applications in the formulation of agrochemicals, including pesticides and herbicides.

Mechanism of Action

The mechanism of action of trans-Tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine-1-carboxylate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target site. The hydroxy group may participate in hydrogen bonding interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in ring size, substituent positions, functional groups, and stereochemistry. Key differences in physicochemical properties and applications are highlighted.

Piperidine vs. Pyrrolidine Derivatives

Substituent Position Variations

Functional Group Replacements

Stereochemical and Conformational Variations

Biological Activity

Trans-tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine-1-carboxylate is a piperidine derivative with potential implications in medicinal chemistry, particularly in the development of therapeutic agents. This compound is characterized by its unique trifluoromethyl group, which can enhance biological activity and selectivity. This article reviews the biological activity of this compound, focusing on its mechanisms, potential applications, and relevant studies.

- Chemical Formula : C12H20F3NO3

- Molecular Weight : 283.3 g/mol

- CAS Number : 1951439-27-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Anticancer Activity : Recent studies suggest that piperidine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this piperidine have shown cytotoxic effects on various cancer cell lines, including hypopharyngeal tumor cells. The mechanism often involves apoptosis induction and disruption of cellular proliferation pathways .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and inflammation. For example, benzoylpiperidine derivatives have been reported to inhibit monoacylglycerol lipase (MAGL), which plays a role in the endocannabinoid system and can influence cancer cell growth .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Target/Effect | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | FaDu hypopharyngeal tumor cells | ~10 | |

| Enzyme Inhibition | MAGL | 0.84 | |

| Cytotoxicity | Various cancer cell lines | 19.9 - 75.3 |

Case Studies

- Study on Anticancer Properties : A study evaluated the cytotoxic effects of a series of piperidine derivatives, including this compound, against FaDu cells. The results indicated that modifications in the piperidine structure significantly enhanced apoptosis induction compared to standard treatments like bleomycin .

- Enzyme Interaction Analysis : A pharmacological investigation into MAGL inhibitors demonstrated that the trifluoromethyl group enhances binding affinity and selectivity towards the enzyme, suggesting that structural features of this compound could be pivotal for developing potent therapeutic agents targeting the endocannabinoid system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.